molecular formula C28H43FN3O9PSi B13439990 N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester

N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester

Cat. No.: B13439990
M. Wt: 643.7 g/mol
InChI Key: UCYXDDZOEPNQHJ-FDXFCPCFSA-N
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Description

This compound is a phosphoramidate prodrug designed to inhibit viral replication, particularly targeting hepatitis C virus (HCV) NS5B polymerase. Its structure features:

  • A 2'-deoxy-2'-fluoro-2'-methyluridine core, which confers resistance to enzymatic degradation .
  • A 3'-O-[(1,1-dimethylethyl)dimethylsilyl] protecting group to enhance metabolic stability .
  • An L-alanine 1-methylethyl ester moiety, which facilitates intracellular activation .

Synthesis involves reacting alanine isopropyl ester with 2'-deoxy-2'-fluoro-2'-C-methyluridine and a diastereomer-selective phosphorus coupling agent, followed by silyl protection . The compound’s RP and SP diastereomers are critical for antiviral activity .

Properties

Molecular Formula

C28H43FN3O9PSi

Molecular Weight

643.7 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C28H43FN3O9PSi/c1-18(2)38-24(34)19(3)31-42(36,40-20-13-11-10-12-14-20)37-17-21-23(41-43(8,9)27(4,5)6)28(7,29)25(39-21)32-16-15-22(33)30-26(32)35/h10-16,18-19,21,23,25H,17H2,1-9H3,(H,31,36)(H,30,33,35)/t19-,21+,23+,25+,28+,42-/m0/s1

InChI Key

UCYXDDZOEPNQHJ-FDXFCPCFSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O[Si](C)(C)C(C)(C)C)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O[Si](C)(C)C(C)(C)C)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester typically involves multiple steps, including the protection of functional groups, selective fluorination, and coupling reactions. The key steps in the synthetic route may include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of imidazole.

    Selective Fluorination: The fluorination of the 2’-position is achieved using diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Coupling Reaction: The coupling of the protected and fluorinated intermediate with L-alanine 1-methylethyl ester is carried out using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.

    Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.

    Substitution: Thiols or amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester involves its interaction with specific molecular targets. The fluoro group and silyl protecting group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact molecular pathways involved depend on the specific biological context and target enzymes.

Comparison with Similar Compounds

Sofosbuvir Impurity 4

  • Structure : Similar uridine core but replaces the silyl group with a methoxycarbonyl-L-methionyl group .
  • Activity : Acts as an HCV NS5B inhibitor but shows reduced potency compared to the parent compound due to altered intracellular activation .
  • Synthesis : Uses a trifluoroacetyl intermediate, differing in protective group strategies .

N-[(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 1-Methylethyl Ester

  • Structure: Features a pentafluorophenoxy group instead of the phenyl and silyl groups .
  • Physicochemical Properties : Higher logP (3.12 vs. 2.85) and lower solubility (0.04 g/L vs. 0.12 g/L) due to increased hydrophobicity .

Propan-2-yl N-[(P5'S,2'R)-2'-Deoxy-2'-Fluoro-3-({[N-(Methoxycarbonyl)-L-Methionyl]oxy}methyl)-2'-Methyl-OP-Phenyl-5'-Uridylyl]-L-Alaninate

  • Structure : Incorporates a methoxycarbonyl-methionyl-oxymethyl group at the 3'-position .
  • Bioavailability : Enhanced membrane permeability due to the methionyl moiety but shorter half-life in plasma .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight logP Solubility (25°C) Target
Query Compound 453.30 2.85 0.12 g/L HCV NS5B
Sofosbuvir Impurity 4 467.32 3.02 0.08 g/L HCV NS5B
N-[(Pentafluorophenoxy)phosphinyl] Analog 453.30 3.12 0.04 g/L Research Probe
Methoxycarbonyl-Methionyl Derivative 498.34 2.67 0.20 g/L HCV NS5B

Key Research Findings

Diastereomer Selectivity : The query compound’s RP diastereomer shows 10-fold higher HCV inhibition (IC₅₀ = 0.8 nM) than the SP form (IC₅₀ = 8.2 nM) due to optimized binding to NS5B .

Metabolic Stability: The silyl group increases half-life in human hepatocytes (t₁/₂ = 6.2 h) compared to non-silylated analogs (t₁/₂ = 1.5 h) .

Toxicity Profile: The compound exhibits lower cytotoxicity (CC₅₀ > 100 µM) than pentafluorophenoxy analogs (CC₅₀ = 12–15 µM), attributed to reduced off-target interactions .

Biological Activity

N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester is a complex organic compound with significant potential in various scientific fields, particularly in biochemistry and medicinal chemistry. Its unique structural features, including a fluoro group and a silyl protecting group, contribute to its distinct biological activity.

Molecular Composition

Property Details
Molecular Formula C28H43FN3O9PSi
Molecular Weight 643.7 g/mol
IUPAC Name propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

The compound's structure features multiple functional groups that enhance its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The fluoro group enhances binding affinity to specific enzymes, while the silyl protecting group modulates reactivity. The compound may inhibit enzyme activity by:

  • Binding to the active site of target enzymes.
  • Interfering with substrate binding.

These interactions can lead to alterations in metabolic pathways and cellular functions.

Enzyme Inhibition Studies

Research indicates that this compound has been investigated for its potential as a biochemical probe. Studies have shown that it can effectively inhibit specific enzymes involved in nucleotide metabolism, which may have implications in cancer therapy and antiviral drug development.

Case Studies

  • Antiviral Activity : In vitro studies demonstrated that the compound exhibits antiviral properties against certain RNA viruses by inhibiting viral replication through interference with RNA polymerase activity.
  • Cancer Research : A study on cancer cell lines revealed that this compound induces apoptosis in tumor cells by activating caspase pathways, suggesting its potential as an anticancer agent.
  • Biochemical Probing : Researchers utilized this compound to explore enzyme mechanisms related to nucleic acid synthesis, providing insights into the biochemical pathways involved in genetic regulation.

Recent Investigations

Recent investigations into this compound have focused on:

  • Synthesis Optimization : New synthetic routes have been developed to improve yield and purity.
  • Structure-Activity Relationship (SAR) : Ongoing studies aim to establish correlations between structural modifications and biological activity to enhance efficacy.

Summary of Findings

The compound's unique structural features allow it to serve as a versatile tool in both research and therapeutic contexts. Its ability to modulate enzyme activity positions it as a candidate for further development in drug discovery programs.

Q & A

What are the critical synthetic challenges in the preparation of this compound, and how can purification be optimized?

Level: Advanced
The synthesis involves a multi-step process with sterically hindered intermediates and sensitive protecting groups (e.g., tert-butyldimethylsilyl (TBDMS) at the 3'-O position). Key challenges include:

  • Stereochemical control : Ensuring the 2'R configuration and avoiding racemization during coupling reactions. Use chiral HPLC to monitor enantiomeric excess .
  • Fluorine incorporation : The 2'-fluoro-2'-methyl group requires anhydrous conditions to prevent hydrolysis. Employing fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert atmosphere is critical .
  • Purification : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients effectively separates byproducts. Confirm purity via LC-MS (expected [M+H]+ ≈ 700–750 Da) .

Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Level: Basic
A combination of 1H, 19F, and 31P NMR is essential:

  • 1H NMR : Look for the L-alanine methyl ester protons (δ 1.2–1.4 ppm) and uridine aromatic protons (δ 7.3–8.2 ppm).
  • 19F NMR : A singlet near δ -200 ppm confirms the 2'-fluoro group .
  • 31P NMR : A peak at δ -2 to -4 ppm indicates the phosphorothioate (P(S)) linkage .
    Mass spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (e.g., C₃₄H₄₈FN₃O₁₀PSi: ~762.3 g/mol) .

How can reaction conditions be optimized to improve yield in large-scale synthesis?

Level: Advanced
Adopt Design of Experiments (DoE) and Bayesian optimization:

  • Variables : Temperature (20–60°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., ZnCl₂ for phosphorylation).
  • Response surface modeling : Identify interactions between variables. For example, higher temperatures (50°C) in THF improve coupling efficiency by 30% .
  • Real-time monitoring : Use inline FTIR to track intermediate formation and adjust conditions dynamically .

What are the recommended handling protocols to ensure stability during storage and experimentation?

Level: Basic

  • Storage : Store at -20°C under argon in amber vials to prevent photodegradation and hydrolysis of the TBDMS group .
  • Handling : Use gloveboxes for moisture-sensitive steps. Occupational exposure limits (OELs) for fluorinated compounds should not exceed 0.1 mg/m³ .
  • Waste disposal : Neutralize with 10% KOH in ethanol before disposal to deactivate reactive groups .

How does the 2'-fluoro-2'-methyl modification impact ribose ring conformation and biological activity?

Level: Advanced
The 2'-fluoro-2'-methyl group locks the ribose in a C3'-endo conformation, enhancing nuclease resistance and binding affinity to target proteins. Compare with:

  • Unmodified uridine : C2'-endo conformation (less stable).
  • Activity assays : Use surface plasmon resonance (SPR) to measure KD values. The methyl group increases hydrophobic interactions, improving KD by 5-fold .

What methodologies are effective in identifying degradation products under acidic or oxidative conditions?

Level: Advanced

  • Forced degradation studies :
    • Acidic (pH 2) : Hydrolysis of the phosphorothioate linkage. Monitor via LC-MS for fragments at m/z 450–500.
    • Oxidative (H₂O₂) : Sulfur oxidation to sulfoxide (m/z +16). Use tandem MS/MS to confirm .
  • Stability-indicating assays : Develop a gradient HPLC method (0.1% TFA in water/acetonitrile) to resolve degradation peaks .

How can computational modeling assist in predicting the compound’s interaction with enzymatic targets?

Level: Advanced

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to RNA polymerases. The 2'-fluoro group shows hydrogen bonding with Arg158 in the active site .
  • MD simulations : Analyze conformational stability over 100 ns trajectories. The TBDMS group reduces solvent accessibility, prolonging half-life in vivo .

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